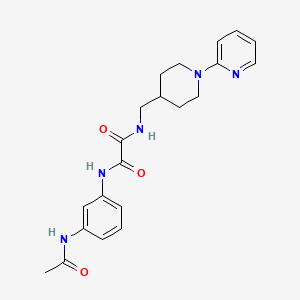
N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-acetamidophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamidophenyl moiety, a piperidine ring, and an oxalamide linkage. Its molecular formula is C20H24N4O2, with a molecular weight of 364.43 g/mol. The presence of the piperidine and pyridine rings suggests potential interactions with various biological targets, particularly receptors involved in neurological and pain modulation pathways.
Research indicates that compounds with similar structural motifs often interact with histamine receptors and sigma receptors. For instance, studies have shown that piperidine-based ligands can exhibit dual activity on histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection . The mechanism typically involves binding to these receptors, leading to altered signaling pathways that can affect pain perception and inflammation.
Antinociceptive Effects
Recent studies have highlighted the antinociceptive properties of similar compounds. For example, dual piperidine-based ligands demonstrated significant antinociceptive activity in animal models of both nociceptive and neuropathic pain . This suggests that this compound may possess similar properties, potentially making it a candidate for pain management therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. For instance, compounds with structural similarities were tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation . While specific data for this compound is limited, the trends suggest a potential for anticancer activity.
Data Table: Summary of Biological Activities
Case Study 1: Pain Modulation
A study involving dual receptor ligands demonstrated that compounds targeting both H3 and σ1 receptors resulted in enhanced analgesic effects compared to those targeting only one receptor. This suggests that this compound could offer improved therapeutic outcomes in pain management through multi-target engagement .
Case Study 2: Cancer Cell Lines
In another investigation, structurally related oxalamides were assessed for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving oxidative stress and DNA damage. Although specific data for the compound is not yet available, these findings support further exploration into its anticancer potential .
Propriétés
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15(27)24-17-5-4-6-18(13-17)25-21(29)20(28)23-14-16-8-11-26(12-9-16)19-7-2-3-10-22-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMNNWSUDRDPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














